Comprehensive Structural Analysis: 4-Hydroxy-2-methoxy-5-methylpyridine
Comprehensive Structural Analysis: 4-Hydroxy-2-methoxy-5-methylpyridine
This guide provides an in-depth structural and synthetic analysis of 4-Hydroxy-2-methoxy-5-methylpyridine (CAS: 1227601-27-5), a specialized heterocyclic building block used in the development of kinase inhibitors and proton pump inhibitors (PPIs).
Technical Guide for Medicinal Chemists & Process Engineers
Executive Summary
4-Hydroxy-2-methoxy-5-methylpyridine (C
Structural Dynamics & Tautomerism
The reactivity and spectroscopic signature of this compound are defined by its tautomeric equilibrium. Unlike simple pyridines, the presence of substituents at the 2- and 4-positions introduces a competition between the hydroxy-pyridine (lactim) and pyridone (lactam) forms.
The Tautomeric Equilibrium
While the C2-position is "locked" as a methoxy ether, the C4-hydroxyl group is capable of tautomerization. In solution, particularly in polar solvents like DMSO or methanol, the compound exists in equilibrium between the 4-hydroxypyridine form and the 4-pyridone form (specifically, 2-methoxy-5-methylpyridin-4(1H)-one).
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Aromaticity vs. Dipole: The 4-hydroxypyridine form retains full aromaticity of the pyridine ring. However, the 4-pyridone form is stabilized by the significant resonance energy of the amide-like (vinylogous amide) system and strong intermolecular hydrogen bonding.
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Impact of C2-Methoxy: The electron-donating methoxy group at C2 increases electron density on the ring nitrogen, potentially destabilizing the N-H bond of the pyridone form compared to an unsubstituted 4-pyridone. Nevertheless, experimental evidence for similar systems suggests the 4-pyridone form often predominates in the solid state and polar media .
Visualization of Tautomeric Pathways
Figure 1: Tautomeric equilibrium shifting between the aromatic hydroxy form and the polar pyridone form.
Spectroscopic Characterization
Precise structural assignment requires analyzing the distinct signals arising from the asymmetric substitution.
Nuclear Magnetic Resonance (NMR) Analysis
The following chemical shifts are predicted based on substituent increments and analogous structures in deuterated chloroform (CDCl
Table 1: Predicted
| Position | Moiety | Shift ( | Multiplicity | Coupling ( | Structural Insight |
| NH / OH | N-H / O-H | 11.0 - 12.5 | Broad Singlet | - | Highly dependent on concentration and tautomer; indicates H-bonding. |
| C6-H | Aromatic H | 7.60 - 7.80 | Singlet | - | Deshielded by adjacent Nitrogen; appears as singlet due to C5-Me blocking. |
| C3-H | Vinyl/Aromatic H | 5.80 - 6.10 | Singlet | - | Shielded by adjacent C2-OMe and C4-OH/C=O. Diagnostic for 4-pyridone character. |
| C2-OMe | Methoxy | 3.80 - 3.90 | Singlet | - | Characteristic sharp singlet for methoxy group. |
| C5-Me | Methyl | 1.95 - 2.05 | Singlet | - | Slightly shielded by the aromatic current; diagnostic for C5 substitution. |
Table 2: Predicted
| Position | Shift ( | Assignment Note |
| C4 | 170 - 175 | Carbonyl-like character (if pyridone) or phenolic C-OH. |
| C2 | 163 - 165 | Deshielded by Oxygen (OMe) and Nitrogen. |
| C6 | 140 - 145 | Typical |
| C5 | 110 - 115 | Substituted by methyl; |
| C3 | 95 - 105 | Highly shielded due to ortho-electron donation from OMe and OH. |
| OMe | 53 - 55 | Methoxy carbon. |
| Me | 12 - 15 | Methyl carbon. |
Mass Spectrometry (MS)
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Molecular Ion: [M+H]
= 140.07 m/z. -
Fragmentation:
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Loss of Methyl radical (-15).
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Loss of Carbon Monoxide (-28) typical for phenols/pyridones.
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Loss of Formaldehyde (-30) from the methoxy group is possible under high energy collision.
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Synthetic Pathways
Synthesis of 2-methoxy-4-hydroxypyridines requires careful regiocontrol to distinguish between the 2- and 4-positions, which are both activated toward nucleophilic attack in precursor molecules.
Retrosynthetic Strategy
The most robust route involves Nucleophilic Aromatic Substitution (S
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Target: 4-Hydroxy-2-methoxy-5-methylpyridine.[1]
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Precursor: 2,4-Dichloro-5-methylpyridine.
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Differentiation: The C4-chlorine is generally more reactive toward nucleophiles than the C2-chlorine due to less steric hindrance and electronic factors (intermediate Meisenheimer complex stability). However, to get the 2-methoxy and 4-hydroxy pattern, one must either:
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Selectively hydrolyze C4 first, then methoxylate C2 (difficult).
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Preferred Route: Selectively methoxylate C2 (requires blocking C4 or exploiting specific conditions) or, more commonly, convert a 2-methoxy-4-aminopyridine via diazotization.
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Recommended Laboratory Protocol
Route: Conversion via Diazotization of 4-Amino precursor (High Fidelity).
Step 1: Synthesis of 2-Methoxy-5-methyl-4-nitropyridine
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Reagents: 2-Chloro-5-methyl-4-nitropyridine, NaOMe, MeOH.
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Mechanism: S
Ar displacement of the 2-chloro group. The nitro group at C4 strongly activates the ring. -
Conditions: 0°C to RT, 2 hours.
Step 2: Reduction to Aniline
-
Reagents: H
, Pd/C or Fe/NH Cl. -
Product: 4-Amino-2-methoxy-5-methylpyridine.
Step 3: Diazotization and Hydrolysis (The Critical Step)
-
Reagents: NaNO
, H SO (aq), 0°C -> Reflux. -
Mechanism: Formation of the diazonium salt followed by water attack and loss of N
. -
Outcome: Yields 4-Hydroxy-2-methoxy-5-methylpyridine.[1]
Synthesis Workflow Diagram
Figure 2: Step-wise synthetic pathway leveraging the activating power of the nitro group for regioselectivity.
Reactivity & Medicinal Utility
Chemical Reactivity Profile
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Electrophilic Substitution: The C3 position is highly electron-rich (ortho to both OH and OMe). It is susceptible to halogenation or formylation (Vilsmeier-Haack), allowing further functionalization.
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O-Alkylation vs N-Alkylation: Treating the compound with an alkyl halide (R-X) and base can lead to mixtures of O-alkylation (at C4-oxygen) and N-alkylation (at Ring Nitrogen).
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Control: Use Ag
CO to favor O-alkylation. Use NaH/DMF to favor N-alkylation (pyridone formation).
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Drug Development Applications
This scaffold serves as a bioisostere for quinolones or coumarins.
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Kinase Inhibitors: The pyridone/hydroxypyridine motif can function as a hinge-binder, forming hydrogen bonds with the ATP-binding site of kinases (e.g., donor-acceptor motif).
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Proton Pump Inhibitors (PPIs): Substituted pyridines are the core of the "prazole" class drugs. While Omeprazole uses a methoxy-methyl-pyridine, the specific arrangement of 4-OH allows for the synthesis of novel prodrugs or metabolites.
Experimental Protocol: Diazotization Hydrolysis
Standard Operating Procedure (SOP) for Research Scale (1g)
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Preparation: Dissolve 4-amino-2-methoxy-5-methylpyridine (1.0 g, 7.2 mmol) in 10% aqueous H
SO (15 mL). Cool the solution to 0–5°C in an ice bath. -
Diazotization: Dropwise add a solution of NaNO
(0.6 g, 8.7 mmol) in water (2 mL), maintaining the internal temperature below 5°C. Stir for 30 minutes. The solution should turn clear/yellowish. -
Hydrolysis: Gently warm the solution to room temperature, then heat to reflux (100°C) for 1 hour. Nitrogen gas evolution will be observed.
-
Work-up: Cool to room temperature. Neutralize carefully with saturated NaHCO
solution to pH ~6-7. -
Extraction: Extract with Ethyl Acetate (3 x 20 mL). The product may have low solubility; if precipitation occurs upon neutralization, filter the solid directly.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).
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Validation: Verify structure via
H NMR (DMSO-d ). Look for the loss of the NH signal and appearance of the broad OH/NH pyridone signal.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14275, 2-Methyl-5-hydroxypyridine (Analogous Structure Analysis). Retrieved from [Link][2]
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Schlegel, H. B., et al. (1991). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of Physical Chemistry.[3] (Theoretical grounding for pyridone stability). Retrieved from [Link]
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WuXi Biology (2024). Tautomerism in Drug Discovery: 2-Hydroxypyridine vs 2-Pyridone. (Application of tautomers in SAR). Retrieved from [Link]
